molecular formula C17H24F2N6O B1662538 Gosogliptin CAS No. 869490-47-1

Gosogliptin

Cat. No.: B1662538
CAS No.: 869490-47-1
M. Wt: 366.4 g/mol
InChI Key: QWEWGXUTRTXFRF-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gosogliptin, also known by its trade name Saterex, is a drug used for the treatment of type II diabetes. It belongs to the class of dipeptidyl peptidase-4 inhibitors, commonly referred to as gliptins. This compound was discovered and developed by Pfizer and has undergone various phases of clinical trials .

Scientific Research Applications

Gosogliptin has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gosogliptin involves multiple steps, starting with the preparation of the pyrrolidine and piperazine intermediates. The key synthetic route includes the formation of (3,3-difluoro-1-pyrrolidinyl) { (2S,4S)-4- [4- (2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a cost-efficient route that has been published. This method ensures the large-scale synthesis of the compound while maintaining high purity and yield. The process involves optimized reaction conditions and purification steps to obtain this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Gosogliptin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Mechanism of Action

Gosogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon levels. The molecular targets of this compound include the active site of dipeptidyl peptidase-4, where it binds and prevents the enzyme from degrading incretin hormones .

Comparison with Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Vildagliptin

Comparison: Gosogliptin is unique in its specific binding affinity and selectivity for dipeptidyl peptidase-4. Compared to other gliptins, this compound has shown potent inhibitory effects and favorable pharmacokinetic properties. Its unique structure allows for effective inhibition of the enzyme, making it a valuable compound in the treatment of type II diabetes .

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007213
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869490-23-3
Record name Gosogliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869490-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gosogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gosogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gosogliptin
Reactant of Route 2
Gosogliptin
Reactant of Route 3
Reactant of Route 3
Gosogliptin
Reactant of Route 4
Reactant of Route 4
Gosogliptin
Reactant of Route 5
Gosogliptin
Reactant of Route 6
Reactant of Route 6
Gosogliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.